Carbonic Anhydrase IX Inhibition Potency vs. Primary Sulfonamide Analogs
In the specific context of carbonic anhydrase (CA) inhibition, the N,N-dimethyl substitution pattern is essential for high potency against the tumor-associated isoform hCA IX. While the unsubstituted 4-(2-aminoethyl)benzenesulfonamide scaffold provides foundational activity, the most potent N⁴-substituted derivatives in this class achieve K_I values between 5.9 and 10.7 nM against hCA IX [1]. This performance is superior to clinically used sulfonamide CA inhibitors like acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), dichlorphenamide (DCP), and indisulam (IND), which exhibit K_I values in the 24-50 nM range against the same isoform [1]. The target compound is the essential intermediate to achieve this enhanced potency.
| Evidence Dimension | Inhibition constant (K_I) against human carbonic anhydrase IX |
|---|---|
| Target Compound Data | Direct data not available for the final compound; the compound serves as the core scaffold for derivatives achieving K_I = 5.9 - 10.7 nM. |
| Comparator Or Baseline | Clinically used sulfonamide drugs (AAZ, MZA, EZA, DCP, IND): K_I = 24 - 50 nM. |
| Quantified Difference | The inhibitor class to which the target compound belongs demonstrates a 2.2- to 8.5-fold improvement in potency over standard clinical CA inhibitors. |
| Conditions | In vitro stopped-flow CO₂ hydrase assay on recombinant human CA IX. |
Why This Matters
This establishes the N,N-dimethyl variant as a critical structural motif for high potency against a validated anticancer target, directly influencing procurement for medicinal chemistry programs.
- [1] Sławiński, J., Brzozowski, Z., Żołnowska, B., Szafrański, K., Pogorzelska, A., Vullo, D., & Supuran, C. T. (2014). Synthesis of a new series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 84, 59-67. View Source
